8-(3-Iodoanilino)-3,7-dimethylocta-2,6-dien-1-ol
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Overview
Description
8-(3-Iodoanilino)-3,7-dimethylocta-2,6-dien-1-ol is a complex organic compound that features an indole structure with an iodine atom attached to the aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Iodoanilino)-3,7-dimethylocta-2,6-dien-1-ol typically involves multi-step organic reactions. One common method includes the iodination of aniline derivatives followed by coupling reactions to introduce the dimethylocta-2,6-dien-1-ol moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes and subsequent purification steps. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(3-Iodoanilino)-3,7-dimethylocta-2,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The iodine atom in the aniline group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents include halogenating agents for iodination, reducing agents for reduction reactions, and oxidizing agents for oxidation reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
8-(3-Iodoanilino)-3,7-dimethylocta-2,6-dien-1-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be used in the production of advanced materials with unique properties, such as conductive polymers and nanomaterials
Mechanism of Action
The mechanism of action of 8-(3-Iodoanilino)-3,7-dimethylocta-2,6-dien-1-ol involves its interaction with specific molecular targets. The iodine atom in the aniline group can form strong bonds with various biological molecules, influencing their activity. The compound may also interact with cellular pathways, modulating enzyme activity and signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
4-(3-Iodoanilino)-6,7-diethoxyquinazoline: This compound has similar iodine substitution and aniline structure but differs in its quinazoline core.
4-(3-Chloroanilino)-6,7-dimethoxyquinazoline: Similar in structure but with a chlorine atom instead of iodine.
Uniqueness
8-(3-Iodoanilino)-3,7-dimethylocta-2,6-dien-1-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its iodine substitution provides unique binding properties that are not present in similar compounds with different halogen atoms .
Properties
CAS No. |
923580-40-9 |
---|---|
Molecular Formula |
C16H22INO |
Molecular Weight |
371.26 g/mol |
IUPAC Name |
8-(3-iodoanilino)-3,7-dimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C16H22INO/c1-13(9-10-19)5-3-6-14(2)12-18-16-8-4-7-15(17)11-16/h4,6-9,11,18-19H,3,5,10,12H2,1-2H3 |
InChI Key |
XZJSDNRLDNFQMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)CCC=C(C)CNC1=CC(=CC=C1)I |
Origin of Product |
United States |
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